N,N'-Diacetyl-N,N'-dimethylethylenediamine

Übersicht

Beschreibung

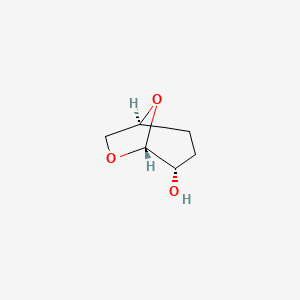

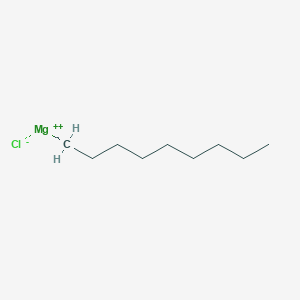

N,N'-Diacetyl-N,N'-dimethylethylenediamine (DADMED) is an organic compound with a wide range of applications in the sciences. It is a diamine with two acetyl groups attached to each of the two nitrogen atoms, and two methyl groups attached to the two carbon atoms. DADMED has been used in a variety of scientific research applications, including biochemical and physiological studies, and is a useful reagent in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

N,N'-Diacetyl-N,N'-dimethylethylenediamine plays a significant role in chemical synthesis. For instance, it is involved in the synthesis of cyclic diamide disulfide rings, which are studied for their unique molecular structures and conformations (Maharajh et al., 1997). The compound has also been used to investigate the coordination behavior with cellulose, contributing to the understanding of molecular bonding in cellulose-diamine complexes (Segal' & Eggerton, 1961).

Complex Formation and Molecular Interaction Studies

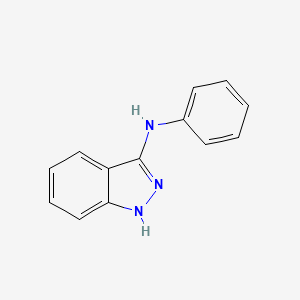

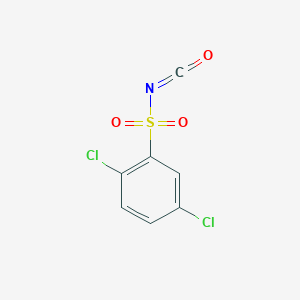

This compound is instrumental in forming heterometallic complexes, particularly in the synthesis of Cu(II)/Cr(III) complexes. These complexes are characterized by their molecular structures and magnetic properties, providing insights into supramolecular architectures (Nikitina et al., 2009). Additionally, its application in the synthesis of benzimidazoles via CuI-catalyzed amination demonstrates its versatility in organic synthesis (Deng et al., 2009).

Involvement in Ligand Design and Metal Complexes

The compound is also significant in the development of metal complexes, such as dichlororhodium(III) complexes, where it acts as a ligand. Research in this area helps in understanding the coordination chemistry and electronic properties of such complexes (Kim et al., 1986).

Medical Imaging and Diagnostic Applications

In the field of medical imaging and diagnostics, this compound has been explored for its potential in forming complexes with radionuclides like Ga(III) and In(III). These studies are pivotal in the development of new diagnostic imaging agents (Sun et al., 1996).

Chiral Chemistry and Stereochemical Analysis

The compound's application extends to chiral chemistry, where its derivatives are used for optical resolution and studying circular dichroism in mixed-diamine palladium(II) complexes. Such research is crucial for understanding the stereochemical properties of metal complexes (Nakayama et al., 1981).

Analytical Chemistry and Flavor Analysis

In analytical chemistry, derivatives of this compound are used in the determination of diacetyl in beer, showcasing its relevance in flavor analysis and quality control in the food industry (Wang et al., 2017).

Catalysis and Industrial Applications

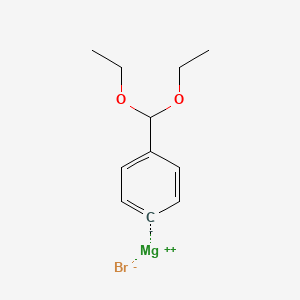

The compound has been utilized in catalysis, as demonstrated by its role in the amidation of aryl halides using Cu2O nanoparticles. This showcases its potential in industrial applications and organic synthesis (Yao & Wei, 2010).

Eigenschaften

IUPAC Name |

N-[2-[acetyl(methyl)amino]ethyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-7(11)9(3)5-6-10(4)8(2)12/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJXKGNJOSVQCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CCN(C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20510358 | |

| Record name | N,N'-(Ethane-1,2-diyl)bis(N-methylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24768-60-3 | |

| Record name | N,N'-(Ethane-1,2-diyl)bis(N-methylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20510358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.